molecular formula C24H37BN2O3 B12089777 Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-

Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-

Cat. No.: B12089777
M. Wt: 412.4 g/mol
InChI Key: GMRRODMGPZFHPR-UHFFFAOYSA-N
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Description

Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- is a complex organic compound with a unique structure that includes a benzene ring, an amide group, and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- typically involves multiple steps. One common method includes the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine. The boron-containing dioxaborolane moiety can be introduced through a reaction with a boronic acid or ester under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary widely depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .

Scientific Research Applications

Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanamide, a-amino-N,N-diethyl-, ®-
  • Benzenepropanamide, a-amino-N-methyl-, (aS)-
  • Benzenepropanamide, a-amino-N-cyano-, (aS)-

Uniqueness

Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- is unique due to its boron-containing dioxaborolane moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that lack this functional group .

Properties

Molecular Formula

C24H37BN2O3

Molecular Weight

412.4 g/mol

IUPAC Name

2-[[3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C24H37BN2O3/c1-15(2)11-21(27-18(22(26)28)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25/h6-10,15,17-21,27H,11-14H2,1-5H3,(H2,26,28)

InChI Key

GMRRODMGPZFHPR-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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